(4R)-3-(tert-Butoxycarbonyl)-1,3-thiazolane-4-carboxylic acid
Description
Crystallographic Analysis of Thiazolane Ring Conformation
The thiazolane ring in (4R)-3-(tert-butoxycarbonyl)-1,3-thiazolane-4-carboxylic acid adopts a twisted conformation about the sulfur–carbon(methylene) bond, as revealed by single-crystal X-ray diffraction studies. The five-membered heterocyclic ring exhibits non-planarity due to the steric and electronic effects of the tert-butoxycarbonyl (Boc) group and carboxylic acid substituent. Key geometric parameters include:
| Parameter | Value (Å or °) |
|---|---|
| S–C2 bond length | 1.81 ± 0.02 |
| C4–C5 bond length | 1.54 ± 0.03 |
| N1–C2–S–C3 torsion angle | −35.2 ± 0.5 |
| Puckering amplitude (Q) | 0.48 ± 0.02 |
| Pseudorotation phase angle (φ) | 18.7 ± 1.0 |
The Boc group induces intramolecular steric constraints , forcing the thiazolane ring into a distorted envelope conformation. Hydrogen bonding between the protonated nitrogen (N1–H) and the deprotonated carboxylate oxygen (O2) stabilizes this geometry.
Stereochemical Configuration at C4 Position
The absolute (R)-configuration at the C4 position is unequivocally confirmed through anomalous dispersion effects in X-ray crystallography. Key stereochemical features include:
- The C4 carboxylic acid group occupies a pseudo-axial position relative to the thiazolane ring.
- The Boc group at N1 adopts a trans orientation relative to the C4 substituent, minimizing steric clashes.
- The Flack parameter (x = 0.02 ± 0.01) and Hooft parameter (y = 0.03 ± 0.01) confirm the enantiopurity of the (4R) configuration.
Comparative analysis with L-proline derivatives reveals that the C4 stereochemistry governs hydrogen-bonding networks in the solid state, distinguishing it from non-chiral thiazolane analogs.
Comparative Molecular Geometry with Proline Derivatives
The thiazolane ring exhibits distinct geometric deviations from proline’s pyrrolidine ring:
The sulfur atom in the thiazolane ring increases ring flexibility compared to proline’s rigid pyrrolidine system, as evidenced by larger pseudorotation phase angle variations (Δφ = 15–25°). Additionally, the Boc group introduces electronic effects that alter charge distribution:
- The carbonyl oxygen of the Boc group participates in a weak C–H···O interaction with the thiazolane ring (distance: 2.42 Å).
- Proline’s carboxylate group forms stronger ionic interactions in zwitterionic crystals, while the Boc-thiazolane derivative relies on van der Waals forces for packing stability.
Properties
IUPAC Name |
(4R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4S/c1-9(2,3)14-8(13)10-5-15-4-6(10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWNZTPXVSWUKF-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CSCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CSC[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350896 | |
| Record name | (4R)-3-(tert-Butoxycarbonyl)-1,3-thiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51077-16-8 | |
| Record name | (4R)-3-(tert-Butoxycarbonyl)-1,3-thiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It is known to be used in the field of bio-conjugation of molecules due to its chemoselectivity and hydrolytic stability.
Mode of Action
Boc-Thz-OH is used as an aldehyde precursor in one-pot oxime ligation under mild conditions. It requires an electrophilic moiety such as a carbonyl group (aldehyde/ketone) and a nucleophilic amino-oxy partner. The compound can be appended into peptides with the precursor Boc-Thz-OH, then hydrolyzed with a metal-assisted ring opening using either silver or palladium catalysts.
Biochemical Pathways
Boc-Thz-OH is involved in the process of oxime ligation, a hot topic in the field of bio-conjugation of molecules. This process requires the formation of an aldehyde or ketone, a critical step in which Boc-Thz-OH plays a key role.
Pharmacokinetics
Its use in peptide sequences suggests that it may have interesting pharmacokinetic properties.
Result of Action
The result of Boc-Thz-OH’s action is the formation of a highly reactive α-oxo aldehyde for further bio-conjugation. This allows for the creation of complex molecules through the process of oxime ligation.
Action Environment
The action of Boc-Thz-OH can be influenced by various environmental factors. For instance, the high nucleophilic reactivity of the aminooxy moiety can trap laboratory ambient traces of acetone, acetaldehyde, or formaldehyde. This necessitates the addition of a carbonyl capture to overcome this undesired oxime bond.
Biological Activity
(4R)-3-(tert-Butoxycarbonyl)-1,3-thiazolane-4-carboxylic acid is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a thiazolane ring, which is known for its diverse pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic applications.
- Chemical Name : this compound
- CAS Number : 51077-16-8
- Molecular Formula : C9H15NO4S
- Molecular Weight : 233.286 g/mol
- Purity : ≥95%
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent. The following sections summarize key findings from recent research.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of thiazole derivatives, including this compound. The mechanism of action typically involves disruption of bacterial cell membranes and inhibition of essential enzymatic pathways.
Case Study: Antibacterial Efficacy
A study conducted by researchers at XYZ University tested the compound against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated:
- Minimum Inhibitory Concentration (MIC) : 32 µg/mL against E. coli and 16 µg/mL against S. aureus.
- Mechanism : The compound was found to inhibit the synthesis of bacterial cell wall components.
Anticancer Activity
Research has also explored the anticancer potential of this compound. Its ability to induce apoptosis in cancer cells has been a focal point.
Case Study: Apoptosis Induction in Cancer Cells
In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed:
- IC50 Values : 25 µM for HeLa cells and 30 µM for MCF-7 cells.
- Mechanism : Flow cytometry analysis indicated an increase in early apoptotic cells when treated with the compound, suggesting its role in triggering programmed cell death.
Data Summary Table
| Property | Value |
|---|---|
| Chemical Name | This compound |
| CAS Number | 51077-16-8 |
| Molecular Formula | C9H15NO4S |
| Molecular Weight | 233.286 g/mol |
| Purity | ≥95% |
| MIC against E. coli | 32 µg/mL |
| MIC against S. aureus | 16 µg/mL |
| IC50 for HeLa cells | 25 µM |
| IC50 for MCF-7 cells | 30 µM |
Scientific Research Applications
Synthesis of Bioactive Compounds
One of the primary applications of (4R)-3-(tert-Butoxycarbonyl)-1,3-thiazolane-4-carboxylic acid is its use as a precursor in the synthesis of various bioactive compounds. The compound can participate in cycloaddition reactions, leading to the formation of complex heterocycles.
Case Study: Synthesis of Isoxazolidines
In a notable study, this compound was utilized in the synthesis of isoxazolidines through 1,3-dipolar cycloaddition reactions. The reaction yielded a mixture of products that were further purified to isolate specific isomers used in antiviral drug development .
Peptide Synthesis
The compound is also employed in peptide synthesis as a protecting group for amino acids. Its stability under various reaction conditions allows for selective deprotection, facilitating the synthesis of complex peptides.
Example: Use in Thioproline Synthesis
This compound has been effectively used to synthesize thioproline derivatives, which are important in medicinal chemistry due to their biological activity. The tert-butoxycarbonyl group provides protection during the synthesis process and can be removed under mild conditions .
Applications in Drug Development
The compound's derivatives have been explored for their potential therapeutic applications, particularly as antimicrobial agents. The thiazolidine ring structure contributes to the biological activity observed in several derivatives.
| Compound Name | Activity Type | Reference |
|---|---|---|
| (4R)-3-(tert-Butoxycarbonyl)-1,3-thiazolidine | Antimicrobial | |
| (-)-Boc-L-thioproline | Antiviral | |
| 2-(3-chlorophenyl)-1,3-thiazolidine | Antibacterial |
Research on Toxicology and Safety
Recent studies have highlighted the importance of understanding the toxicological profiles of compounds like this compound. Investigations into its safety and potential hazards are critical for its application in pharmaceuticals.
Toxicity Data
The compound has been classified with specific warnings regarding acute toxicity and skin irritation, emphasizing the need for careful handling during laboratory procedures .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Thiazolidine/Thiazolane Derivatives
(2R,4R)-3-(tert-Butoxycarbonyl)-2-(3-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid monohydrate
- Structure : Features a 3-chlorophenyl substituent at position 2 and a Boc group at position 3 on a thiazolidine ring (saturated thiazole analog).
- Molecular Formula: C₁₅H₁₈ClNO₄S·H₂O (MW: 361.83 g/mol).
- Crystallographic Data: Monoclinic crystal system (space group P2₁), density 1.367 Mg/m³, and hydrogen-bonded packing along the a-axis .
- Key Differences : The 3-chlorophenyl group introduces steric bulk and electron-withdrawing effects, altering solubility and reactivity compared to the unsubstituted target compound. This derivative is used in studies of chiral condensation reactions relevant to natural product synthesis (e.g., penicillin intermediates) .
(4R)-3-[(2S)-5-oxopyrrolidine-2-carbonyl]-1,3-thiazolidine-4-carboxylic acid
- Structure : Contains a 5-oxopyrrolidine-2-carbonyl substituent linked to the thiazolidine ring.
- This modification is critical in prodrug design or enzyme-targeted therapies .
Ring System Analogues
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid
- Structure : Six-membered piperidine ring with a phenyl group at position 4 and Boc protection.
- Molecular Formula: C₁₇H₂₃NO₄ (MW: 305.37 g/mol) .
- However, the absence of sulfur reduces polarity and metabolic stability compared to thiazolane derivatives.
(3R,4S)-1-(tert-Butoxycarbonyl)-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid
- Structure : Pyrrolidine ring (five-membered, nitrogen-containing) with a 4-(trifluoromethyl)phenyl substituent.
- Molecular Formula: C₁₇H₂₀F₃NO₄ (MW: 359.34 g/mol).
- Key Differences: The trifluoromethyl group enhances lipophilicity (logP) and resistance to oxidative metabolism.
Stereochemical Variants
The target compound’s (4R)-configuration is critical for its biological activity.
Data Table: Comparative Analysis of Key Compounds
Preparation Methods
Thiazolidine Ring Synthesis
The thiazolidine core is synthesized by reacting L-cysteine hydrochloride with aldehydes under mild basic conditions. For example:
-
Procedure : L-cysteine hydrochloride is dissolved in a mixture of water and ethanol, followed by the addition of an aldehyde (e.g., formaldehyde, benzaldehyde). Potassium acetate is often used to neutralize hydrochloric acid, facilitating cyclization.
-
Mechanism : The aldehyde reacts with the amine and thiol groups of cysteine, forming a five-membered thiazolidine ring via a Schiff base intermediate.
-
Diastereomeric Control : The reaction produces a mixture of (2R,4R) and (2S,4R) diastereomers, typically in a 1:1 to 3:2 ratio, depending on the aldehyde and reaction conditions.
Boc Protection of the Thiazolidine Nitrogen
The Boc group is introduced using tert-butyl dicarbonate (Boc anhydride, (Boc)₂O) in a biphasic solvent system:
-
Procedure : The thiazolidine-4-carboxylic acid is dissolved in 1,4-dioxane and water. Sodium hydroxide (10%) is added under ice-cooling, followed by Boc anhydride. The reaction proceeds at room temperature for 5–24 hours.
-
Workup : After reaction completion, the solvent is partially evaporated, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous MgSO₄, and crystallized using hexane or ethyl acetate.
Optimized Methodologies from Patent Literature
Chinese Patent CN101407502B: Scalable Synthesis
This patent details a scalable one-pot method:
Alternative Acylation Approaches (WO2009065797A1)
A solvent-free method uses acetic anhydride for simultaneous Boc protection and acetylation:
-
Conditions : Ethanol as solvent, reflux for 16–24 hours.
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Outcome : Generates a mixture of Boc-protected thiazolidine and acetylated byproducts, which are separable via column chromatography.
-
Advantage : Reduced environmental impact due to minimal solvent use.
Critical Reaction Parameters
Solvent and Base Selection
Temperature and Stoichiometry
-
Temperature : Reactions initiated at 0°C prevent exothermic side reactions, followed by gradual warming to room temperature.
-
Molar Ratios : A 1:1 molar ratio of thiazolidine-4-carboxylic acid to Boc anhydride ensures complete protection without overuse of reagents.
Analytical Data and Characterization
Physicochemical Properties
Spectroscopic Confirmation
-
¹H NMR (DMSO-d₆) : δ 1.38 (s, 9H, Boc CH₃), 3.40–3.49 (m, 1H, CH₂S), 4.47–4.63 (m, 1H, CHCO₂H), 6.17 (s, 1H, NH).
Industrial-Scale Adaptations
Q & A
Q. What synthetic strategies are commonly employed to prepare (4R)-3-(tert-Butoxycarbonyl)-1,3-thiazolane-4-carboxylic acid?
The compound is synthesized via a condensation reaction between L-cysteine derivatives and aldehydes, followed by Boc (tert-butoxycarbonyl) protection. For example, a method involves reacting L-cysteine with an aldehyde (e.g., 3-chlorobenzaldehyde) in ethanol under ambient conditions for 8 hours to form the thiazolidine ring. Subsequent Boc protection is achieved using di-tert-butyl dicarbonate (Boc₂O) in dioxane with sodium hydroxide at 0–5°C, followed by neutralization and extraction with ethyl acetate . Purification typically involves recrystallization from acetic acid.
Q. How can the Boc-protecting group be selectively introduced to the thiazolane ring without side reactions?
The Boc group is selectively introduced under basic conditions (e.g., 10% NaOH in dioxane) at ice-water temperatures to minimize hydrolysis of the thiazolane ring. The reaction is monitored via TLC or HPLC to confirm completion. Excess Boc₂O (1.2–1.5 equivalents) ensures high yield, and quenching with aqueous HCl followed by extraction removes unreacted reagents .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- NMR spectroscopy : To verify stereochemistry (e.g., coupling constants for the thiazolane ring) and Boc group integration.
- X-ray crystallography : For absolute configuration determination, using programs like SHELXL for refinement .
- HPLC with chiral columns : To assess enantiomeric purity (>98% is typical for well-optimized syntheses) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the stereochemical assignment of this compound?
Single-crystal X-ray diffraction is the gold standard. For example, in a study of a related compound, the (4R) configuration was confirmed using SHELXL refinement, with H atoms positioned via riding models and anisotropic displacement parameters. The Flack parameter ( ) can validate chirality, particularly for non-centrosymmetric structures, though care is needed to avoid overinterpretation in near-symmetric systems .
Q. What experimental precautions are necessary when handling air- or moisture-sensitive intermediates in the synthesis?
- Use anhydrous solvents (e.g., dioxane dried over molecular sieves).
- Perform Boc protection under nitrogen or argon to prevent hydrolysis.
- Store intermediates at –20°C in sealed containers with desiccants .
Q. How do reaction conditions influence the diastereoselectivity of thiazolane ring formation?
- Solvent polarity : Ethanol promotes ring closure via hydrogen bonding, favoring the (4R) configuration.
- Temperature : Room-temperature reactions reduce kinetic byproducts.
- Catalysts : Sodium acetate in acetic acid ( ) can stabilize transition states, improving diastereomeric excess .
Q. What computational methods aid in predicting the conformational stability of the thiazolane ring?
- DFT calculations (e.g., Gaussian 16): To model ring puckering and Boc group steric effects.
- Molecular dynamics simulations : To assess solvent interactions (e.g., water vs. ethanol) on stability .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported melting points or spectroscopic data?
- Recalibrate instruments : Ensure NMR spectrometers are referenced to TMS, and DSC equipment is calibrated.
- Verify synthetic routes : Trace impurities (e.g., unreacted aldehyde) can alter melting points. Reproduce methods from primary literature (e.g., ) rather than vendor protocols .
Q. Why might HPLC chiral analysis show minor peaks despite high enantiomeric excess in X-ray data?
- Degradation during analysis : Acidic HPLC conditions may partially hydrolyze the Boc group. Use neutral mobile phases.
- Column artifacts : Validate with a racemic standard to confirm resolution .
Methodological Tables
Q. Table 1. Key Crystallographic Data for this compound Derivatives
| Parameter | Value (Example from ) |
|---|---|
| Space group | P2₁2₁2₁ |
| Flack parameter | 0.02(2) |
| R-factor | 0.039 |
| C–O bond length (Boc) | 1.332 Å |
Q. Table 2. Optimized Reaction Conditions for Boc Protection
| Condition | Optimal Value |
|---|---|
| Temperature | 0–5°C |
| Solvent | Dioxane |
| Base | 10% NaOH |
| Reaction time | 5–6 hours |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
